molecular formula C19H19N5O3 B4517956 N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4517956
M. Wt: 365.4 g/mol
InChI Key: ZVUABCOJAOAORP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide is 365.14878949 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has delved into the synthesis and characterization of compounds with structural similarities, focusing on their potential applications in materials science and chemistry. For instance, the study of chloroacetamide derivatives for controlling annual grasses and broad-leaved weeds highlights the chemical versatility and utility of compounds within this class in agricultural applications (H. Weisshaar & P. Böger, 1989). Additionally, novel coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their hydrogen bonding in the self-assembly process and antioxidant activities, indicating the potential for such structures in developing new materials and therapeutic agents (K. Chkirate et al., 2019).

Pharmaceutical and Biological Applications

The synthesis and evaluation of compounds bearing pyrazole and acetamide groups have been extensively studied for their pharmaceutical properties. Research into alkanamide derivatives with 5-membered heterocyclic rings, such as pyrazole, demonstrates the pursuit of novel anticonvulsant activities, suggesting the therapeutic potential of these compounds (Ayse H. Tarikogullari et al., 2010). Furthermore, investigations into the antimicrobial activities of new heterocycles incorporating antipyrine moiety reflect the ongoing effort to discover new drugs with effective antimicrobial properties (S. Bondock et al., 2008).

Material Science and Coordination Chemistry

The development of metal complexes and coordination chemistry, featuring acetamide and related structures, underlines the compound's role in creating new materials with potential applications in catalysis, molecular recognition, and as ligands in coordination complexes (B. Sarhan et al., 2017). This research domain showcases the interdisciplinary nature of chemical science, bridging the gap between organic synthesis and materials engineering.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-9-13(2)24(21-12)17-7-8-19(27)23(22-17)11-18(26)20-16-6-4-5-15(10-16)14(3)25/h4-10H,11H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUABCOJAOAORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 3
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N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 5
N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 6
N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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